Grignard Addition Efficiency: 74% Yield in CETP Inhibitor Intermediate Synthesis
The aldehyde functionality of 2,6-dibromo-benzenepropanal demonstrates practical reactivity in nucleophilic addition reactions. In a patent synthesis of tetrahydroquinoline derivatives evaluated as CETP inhibitors, reaction of 2,6-dibromo-benzenepropanal with ethyl magnesium bromide in tetrahydrofuran (THF) for 1.0 hour produced 1-(2,6-dibromo-phenyl)-pentan-3-ol in 74% yield [1].
| Evidence Dimension | Grignard addition yield to aldehyde |
|---|---|
| Target Compound Data | 74% yield |
| Comparator Or Baseline | No comparative data available for analogous aldehydes under identical conditions |
| Quantified Difference | Not calculable due to lack of comparator data |
| Conditions | Ethyl magnesium bromide in THF, reaction time 1.0 hour, ambient temperature |
Why This Matters
This yield establishes a baseline reactivity profile for procurement decisions where downstream Grignard functionalization is planned.
- [1] MolAid. Reaction Information: 2,6-二溴-苯丙醛 with ethyl magnesium bromide in THF yielding 1-(2,6-dibromo-phenyl)-pentan-3-ol at 74% yield. Patent Reference: US20070265304A1, 1,2,3,4-TETRAHYDRO-QUINOLINE DERIVATIVES AS CETP INHIBITORS. View Source
